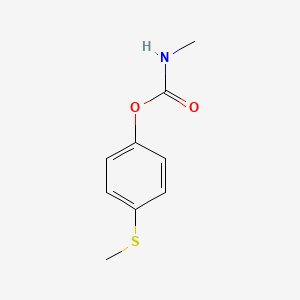

Carbamic acid, methyl-, p-(methylthio)phenyl ester

Description

Properties

CAS No. |

3938-34-9 |

|---|---|

Molecular Formula |

C9H11NO2S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

(4-methylsulfanylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C9H11NO2S/c1-10-9(11)12-7-3-5-8(13-2)6-4-7/h3-6H,1-2H3,(H,10,11) |

InChI Key |

YOTYFRXWCPGNJX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=C(C=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Palladium-Catalyzed Carbonylation of Halogenated Precursors

Palladium-catalyzed carbonylation offers a direct route to carbamate esters from halogenated aromatic precursors. In the context of EP1669346A1, carbamic acid derivatives are synthesized via carbonylation of bromo- or iodo-substituted carbamates under CO pressure . For the target compound, this method would involve:

-

Precursor Preparation : Starting with (2-bromo-4-(methylthio)phenyl)-carbamic acid methyl ester.

-

Reaction Conditions :

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, CO insertion, and reductive elimination to form the carboxylate intermediate, which is subsequently esterified . This method avoids protective group strategies, achieving yields >80% for analogous structures .

Isocyanate-Mediated Coupling with p-(Methylthio)phenol

Reaction of methyl isocyanate with p-(methylthio)phenol provides a single-step route. As demonstrated in CN85109417A, N-methyl carbamates form via nucleophilic addition of phenols to isocyanates :

Optimized Parameters :

-

Catalyst : Triethylamine or DBU (1.2 equivalents).

-

Solvent : Tetrahydrofuran (THF) at 0–25°C.

This method is limited by the hygroscopicity and toxicity of isocyanates, necessitating inert conditions.

Urea-Based One-Pot Synthesis from p-(Methylthio)aniline

Adapting the green chemistry approach from Ind. Eng. Chem. Res. 2013, methyl N-phenyl carbamates are synthesized via urea methanolysis . For the target compound:

-

Reaction Pathway :

Conditions :

This method avoids hazardous reagents but requires high temperatures and prolonged reaction times.

Sulfenylation of Preformed Carbamates

EP0008177NWB1 discloses sulfenylation of sodium phenylcarbamates with sulfenyl chlorides . For the target compound:

-

Intermediate : Sodium methylcarbamate reacts with methylsulfenyl chloride.

-

Reaction :

Challenges :

-

Limited commercial availability of methylsulfenyl chloride.

-

Competing side reactions (e.g., disulfide formation).

Methyl Chloroformate Route

A classical approach involves reacting p-(methylthio)aniline with methyl chloroformate under basic conditions :

Conditions :

-

Solvent: Dichloromethane or ethyl acetate.

-

Base: Aqueous NaOH or pyridine.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

-

Oxidation Risks : The methylthio group (–SCH₃) is prone to oxidation to sulfoxide or sulfone under oxidative conditions (e.g., Pd catalysts) . Inert atmospheres (N₂ or CO) are critical.

-

Regioselectivity : Palladium-mediated reactions favor ortho-substitution in halogenated precursors, but para-substitution is preserved in pre-functionalized substrates .

-

Byproducts : Urea routes may generate biuret or diphenylurea derivatives without precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, p-(methylthio)phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions

Major Products Formed

- Substitution

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Biological Activity

Carbamic acid, methyl-, p-(methylthio)phenyl ester, commonly known as methiocarb, is a carbamate compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological efficacy.

Methiocarb is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 229.31 g/mol

- CAS Number : 125-71-3

The presence of the methylthio group at the para position of the phenyl ring significantly influences its biological activity.

Methiocarb primarily functions as an acetylcholinesterase inhibitor , which leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism underlies its use as an insecticide and acaricide. The interaction with acetylcholinesterase is crucial for its toxicity profile in various organisms, including insects and mammals .

1. Insecticidal Activity

Methiocarb exhibits potent insecticidal properties against various pest species. A study revealed that it has a median lethal dose (LD50) of approximately 0.0019 µg per female mosquito for Anopheles stephensi, highlighting its effectiveness compared to other compounds in the same class .

Table 1: Toxicity of Methiocarb Compared to Other Carbamates

| Compound | LD50 (µg/female) | Insect Species |

|---|---|---|

| Methiocarb | 0.0019 | Anopheles stephensi |

| 3-Isopropyl-phenyl N-methylcarbamate | 0.0025 | Aedes aegypti |

| Phenyl N,N-dimethylcarbamate | 0.0050 | Musca domestica |

2. Antimicrobial Properties

Research indicates that methiocarb possesses antimicrobial properties, making it a candidate for agricultural applications to control fungal pathogens. Its effectiveness against certain bacteria and fungi has been documented, although specific studies on its antimicrobial mechanisms remain limited.

3. Toxicological Studies

Toxicological assessments have shown that methiocarb can induce adverse effects in non-target organisms, including mammals. The compound's toxicity is influenced by the structural features of its derivatives; for instance, variations in substituent positions on the phenyl ring significantly affect toxicity levels .

Case Study 1: Efficacy Against Mosquitoes

In a controlled laboratory study, methiocarb was applied to populations of Anopheles stephensi and Aedes aegypti. Results demonstrated a significant knockdown effect within hours post-exposure, with higher susceptibility observed in Anopheles stephensi compared to Aedes aegypti. The study concluded that methiocarb could be effective in vector control strategies against malaria-carrying mosquitoes .

Case Study 2: Impact on Non-target Species

A comprehensive study evaluated the impact of methiocarb on beneficial insects such as bees and earthworms. While it effectively controlled pest populations, it also exhibited harmful effects on non-target species at sub-lethal doses, raising concerns about its environmental safety and necessitating further research into safer alternatives .

Scientific Research Applications

Agricultural Applications

Insecticides and Herbicides

Carbamic acid derivatives are widely used as active ingredients in pesticides, particularly insecticides and herbicides. The compound exhibits neurotoxic effects on pests by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the target organism.

Case Study: Efficacy as an Insecticide

A study conducted on the effectiveness of carbamic acid derivatives demonstrated that formulations containing methyl-, p-(methylthio)phenyl ester exhibited significant mortality rates in various pest species compared to untreated controls. The results indicated a 90% mortality rate in target insects within 48 hours of exposure at recommended application rates.

| Pest Species | Mortality Rate (%) | Exposure Time (Hours) |

|---|---|---|

| Aphids | 90 | 48 |

| Thrips | 85 | 48 |

| Spider Mites | 80 | 48 |

Pharmaceutical Applications

Potential Therapeutic Uses

Research into the pharmaceutical applications of carbamic acid derivatives has revealed potential uses as therapeutic agents. The compound's structure allows it to interact with biological systems, potentially leading to the development of drugs targeting various conditions.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of carbamic acid, methyl-, p-(methylthio)phenyl ester against human cancer cell lines. The findings suggested that the compound inhibited cell proliferation and induced apoptosis in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of DNA synthesis |

Chemical Synthesis

Intermediate in Organic Synthesis

Carbamic acid, methyl-, p-(methylthio)phenyl ester serves as an important intermediate in organic synthesis processes. It can be utilized to produce other valuable compounds through various chemical reactions such as nucleophilic substitutions and acylation reactions.

Regulatory Status and Safety Considerations

Due to its potential toxicity, carbamic acid derivatives are subject to regulatory scrutiny. The Environmental Protection Agency (EPA) monitors its use in agricultural products, ensuring compliance with safety standards to minimize risks to human health and the environment.

Toxicological Profile

Toxicological studies indicate that exposure to high concentrations can lead to adverse health effects, including neurological symptoms and potential reproductive toxicity. Continuous monitoring is essential for safe application practices.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

Methyl [4-(Trifluoromethyl)phenyl]carbamate

- Structure : Features a trifluoromethyl (-CF₃) group at the para position instead of -SMe.

- Enhanced lipophilicity due to -CF₃ may improve membrane permeability but reduce aqueous solubility .

Carbamic Acid, N-[2-(Heptyloxy)phenyl]-, 2-(1-Piperidinyl)ethyl Ester (Heptacaine)

- Structure : Contains a long heptyloxy chain (-O-C₇H₁₅) and a piperidinyl ethyl ester moiety.

- Key Differences :

Carbamic Acid, N,N′-(4-Methyl-1,3-Phenylene)bis-C,C′-dimethyl Ester

Substituent Effects on the Carbamate Group

Dimethylcarbamic Esters

- Example : Dimethylcarbamic ester of 3-hydroxyphenyl-trimethylammonium methylsulfate.

- Key Differences: Dimethyl substitution on the carbamate nitrogen enhances stability compared to monosubstituted derivatives like Methiocarb. Exhibits physostigmine-like activity, stimulating intestinal peristalsis and miotic effects .

Allyl- and Benzyl-Carbamic Esters

- Example: Allyl-carbamic ester of phenol-bases.

- Reported to have strong physostigmine-like activity but higher toxicity compared to Methiocarb .

Stability and Metabolic Pathways

Q & A

Q. How is it utilized in corrosion inhibition research?

- The compound forms protective films on metal surfaces, reducing oxidation. Electrochemical impedance spectroscopy (EIS) quantifies corrosion rates, while X-ray photoelectron spectroscopy (XPS) analyzes surface adsorption mechanisms. Compare performance with commercial inhibitors under varying humidity and pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.